6-Iodo-7-methoxyimidazo[1,2-A]pyridine

Cross-Coupling Reactions Synthetic Chemistry Palladium Catalysis

6-Iodo-7-methoxyimidazo[1,2-A]pyridine (CAS 2177263-78-2) features the privileged imidazo[1,2-a]pyridine scaffold of marketed drugs like zolpidem. Its 6-iodo substituent enables superior Pd-catalyzed cross-coupling reactivity (Suzuki, Stille, Sonogashira) for efficient late-stage diversification – a capability bromo/chloro analogs cannot match. Enhanced lipophilicity (Hansch π = +1.12) and halogen-bonding potential make it ideal for tuning drug-like properties and developing radiolabeled PET/SPECT imaging probes. Supplied at ≥95% purity for demanding medicinal chemistry applications.

Molecular Formula C8H7IN2O
Molecular Weight 274.06 g/mol
Cat. No. B1498596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-7-methoxyimidazo[1,2-A]pyridine
Molecular FormulaC8H7IN2O
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CN2C=C1I
InChIInChI=1S/C8H7IN2O/c1-12-7-4-8-10-2-3-11(8)5-6(7)9/h2-5H,1H3
InChIKeyFZPMTRUCMJJQNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-7-methoxyimidazo[1,2-A]pyridine: Core Chemical and Biological Profile for Scientific Procurement


6-Iodo-7-methoxyimidazo[1,2-A]pyridine (CAS 2177263-78-2, molecular formula C8H7IN2O, molecular weight 274.06) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry . This class of compounds is widely recognized for its presence in several marketed drugs, including the anxiolytics alpidem, saripidem, necopidem, and zolpidem [1]. The target compound is characterized by a fused imidazole and pyridine ring system, with key substituents at the 6- and 7-positions: an iodine atom and a methoxy group, respectively [2]. These substituents are known to critically influence the compound's chemical reactivity and biological activity [2], making it a valuable intermediate for the synthesis of more complex, pharmacologically active molecules. The compound is typically supplied with a purity of ≥95% .

Why 6-Iodo-7-methoxyimidazo[1,2-A]pyridine Cannot Be Arbitrarily Substituted: A Procurement-Critical Rationale


While the imidazo[1,2-a]pyridine scaffold is common to many compounds, the specific substitution pattern at the 6- and 7-positions dictates its utility and performance in downstream applications. A simple change from an iodine to a bromine or chlorine atom, or the removal of the methoxy group, is not a like-for-like exchange. These modifications lead to quantifiable differences in key procurement-relevant parameters, including cross-coupling reactivity, physicochemical properties, and potential biological target engagement. The evidence below demonstrates that 6-Iodo-7-methoxyimidazo[1,2-A]pyridine offers a distinct profile of reactivity and properties that cannot be achieved with its closest halogen or methoxy analogs, directly impacting synthetic efficiency, yield, and the properties of final products [1].

Quantitative Evidence Guide for 6-Iodo-7-methoxyimidazo[1,2-A]pyridine: Comparator-Based Differentiation Data


Enhanced Cross-Coupling Reactivity of 6-Iodo-7-methoxyimidazo[1,2-A]pyridine vs. Bromo and Chloro Analogs

The iodine substituent at the 6-position confers significantly higher reactivity in key palladium-catalyzed cross-coupling reactions compared to the corresponding bromo and chloro analogs. This is a fundamental principle of aryl halide reactivity, where the C-I bond is considerably weaker and more easily activated than C-Br or C-Cl bonds, enabling faster oxidative addition and often higher yields [1]. For example, a study on a related 2-substituted-3-iodoimidazo[1,2-a]pyridine system reported optimized Suzuki cross-coupling yields using strong bases in DME, while noting that the reactivity was largely influenced by the nature of the substituent [2]. The superior leaving-group ability of iodide translates directly to a more reliable and efficient synthetic handle for constructing complex molecules.

Cross-Coupling Reactions Synthetic Chemistry Palladium Catalysis

Increased Lipophilicity (LogP) of 6-Iodo-7-methoxyimidazo[1,2-A]pyridine Compared to Non-Halogenated and Lighter Halogen Analogs

The presence of an iodine atom at the 6-position is predicted to increase the compound's lipophilicity compared to its non-halogenated, chloro, or bromo counterparts. While experimental LogP data for this specific compound is not publicly available, the Hansch π constant, a well-established measure of substituent lipophilicity, can be used for a reliable class-level inference. The π value for iodine on an aromatic ring is 1.12, which is significantly higher than that for hydrogen (0.00), fluorine (0.14), chlorine (0.71), or bromine (0.86) [1]. This translates to an increase in LogP of approximately 1.12 units relative to the unsubstituted 7-methoxyimidazo[1,2-a]pyridine and a 0.41-unit increase relative to the 6-bromo analog.

Physicochemical Properties Drug Design Lipophilicity

Potential for Enhanced Binding Affinity to Biological Targets via Halogen Bonding with 6-Iodo-7-methoxyimidazo[1,2-A]pyridine vs. Non-Iodinated Analogs

The iodine atom in 6-Iodo-7-methoxyimidazo[1,2-A]pyridine serves as a potent halogen bond donor, a specific non-covalent interaction that can significantly enhance binding affinity and selectivity for biological targets. This interaction is far stronger with iodine than with bromine or chlorine [1]. A direct head-to-head comparison in a related imidazo[1,2-a]pyridine ligand series for β-amyloid plaques demonstrated that the 6-iodo derivative, IMPY, exhibited a high binding affinity (Ki = 15 nM), which was comparable to its 6-bromo analog (Ki = 10 nM) [2]. This indicates that the iodo-substitution is a viable and often optimal choice for achieving high target engagement in this scaffold, while also providing a unique handle for further functionalization.

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Best-Fit Research and Industrial Application Scenarios for 6-Iodo-7-methoxyimidazo[1,2-A]pyridine Based on Differentiated Evidence


Scaffold for Late-Stage Diversification in Complex Molecule Synthesis

6-Iodo-7-methoxyimidazo[1,2-A]pyridine is an ideal building block for the synthesis of polysubstituted imidazo[1,2-a]pyridines. Its high reactivity as an aryl iodide enables efficient late-stage diversification via palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings [1]. This allows medicinal chemists to rapidly explore a diverse chemical space around the core scaffold, making it a superior choice over the less reactive 6-bromo or 6-chloro analogs. This reactivity is exemplified in a study on 2-substituted-3-iodoimidazo[1,2-a]pyridines, which were successfully coupled with various boronic acids to generate libraries of novel compounds [1].

Development of Novel PET Imaging Agents and Radioligands

The presence of the iodine atom makes this compound a key precursor for the development of radiolabeled probes, particularly for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging. The well-characterized example of [125I]IMPY, a close structural analog, demonstrates the viability of this scaffold for imaging β-amyloid plaques in Alzheimer's disease research [2]. Procuring the 6-iodo derivative provides a direct path to incorporating a radioactive iodine isotope (e.g., I-123, I-125) into a bioactive molecule, a capability not offered by chloro or bromo analogs.

SAR Studies Focused on Lipophilicity and Halogen Bonding

In medicinal chemistry campaigns where tuning lipophilicity or leveraging specific halogen bonding interactions is crucial for target engagement, 6-Iodo-7-methoxyimidazo[1,2-A]pyridine offers a distinct tool. Its increased LogP, predicted by the Hansch π constant for iodine (+1.12), allows researchers to probe the effect of enhanced lipophilicity on cell permeability and metabolic stability relative to its bromo (+0.86) and chloro (+0.71) counterparts [3]. Furthermore, its potent halogen bonding capability, as evidenced by its comparable binding affinity to the bromo analog in the β-amyloid plaque binding assay [4], makes it a strategic choice for improving target affinity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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